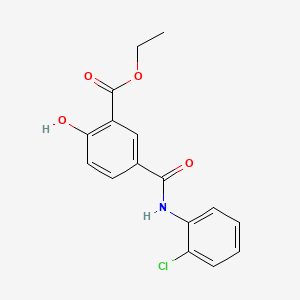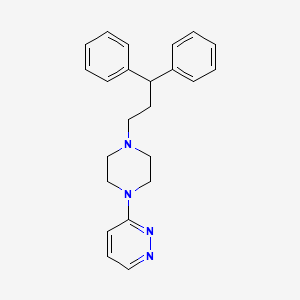
Piperazine, 1-(3,3-diphenylpropyl)-4-(3-pyridazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3,3-diphenylpropyl)-4-(3-pyridazinyl)- is a synthetic compound belonging to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a piperazine ring substituted with a diphenylpropyl group and a pyridazinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with appropriate substituents under controlled conditions. For this specific compound, the synthesis might involve:
Starting Materials: Piperazine, 3,3-diphenylpropyl bromide, and 3-pyridazinyl chloride.
Reaction Conditions: The reaction usually takes place in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides.
Reduction: Reduction reactions can modify the substituents on the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, where one substituent on the piperazine ring is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for their potential therapeutic effects, including as antipsychotic, antiemetic, and antihistamine agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of piperazine derivatives often involves interaction with neurotransmitter receptors in the central nervous system. They can act as agonists or antagonists at various receptor sites, influencing the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. The specific molecular targets and pathways depend on the exact structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Piperazine, 1-(3,3-diphenylpropyl)-4-(2-pyridazinyl)-
- Piperazine, 1-(3,3-diphenylpropyl)-4-(4-pyridazinyl)-
Uniqueness
The uniqueness of Piperazine, 1-(3,3-diphenylpropyl)-4-(3-pyridazinyl)- lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. Compared to similar compounds, it may exhibit different binding affinities and efficacy at receptor sites, leading to distinct therapeutic effects.
Propiedades
Número CAS |
36371-39-8 |
|---|---|
Fórmula molecular |
C23H26N4 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
3-[4-(3,3-diphenylpropyl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C23H26N4/c1-3-8-20(9-4-1)22(21-10-5-2-6-11-21)13-15-26-16-18-27(19-17-26)23-12-7-14-24-25-23/h1-12,14,22H,13,15-19H2 |
Clave InChI |
JJJJNMZRKHIJBC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


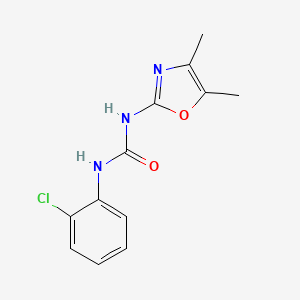
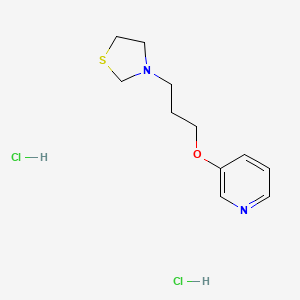
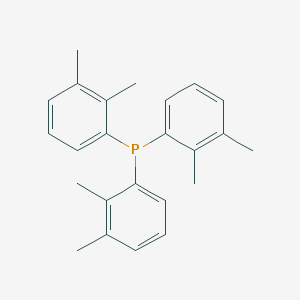


![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
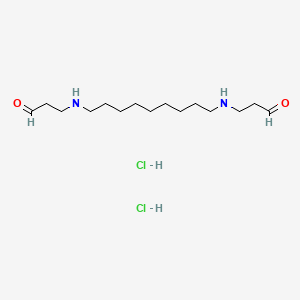
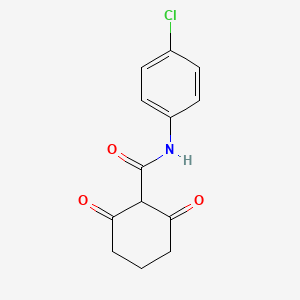
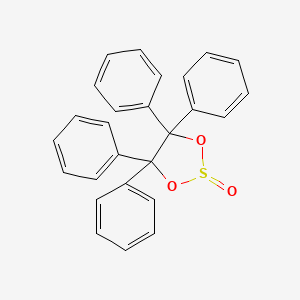
![5-(Furan-3-yl)-1a,5a-dimethylhexahydrobisoxireno[d,f]isochromen-3(2ah)-one](/img/structure/B14675075.png)

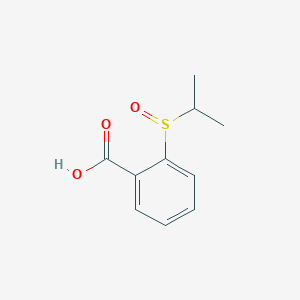
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
